molecular formula C14H9BrN2O2 B14896188 (4E)-2-(4-bromophenyl)-4-(furan-2-ylmethylidene)-4H-imidazol-5-ol

(4E)-2-(4-bromophenyl)-4-(furan-2-ylmethylidene)-4H-imidazol-5-ol

Cat. No.: B14896188
M. Wt: 317.14 g/mol
InChI Key: TXHRCMKCCUUPHC-XYOKQWHBSA-N
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Description

(E)-2-(4-Bromophenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazolones This compound is characterized by the presence of a bromophenyl group, a furan ring, and an imidazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Bromophenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-bromobenzaldehyde with furan-2-carbaldehyde in the presence of an imidazolone precursor. Common reagents used in this synthesis include base catalysts such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow reactors. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Bromophenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazolone core can be reduced to form dihydroimidazolones.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones and bromophenyl derivatives.

    Reduction: Dihydroimidazolones and bromophenyl derivatives.

    Substitution: Substituted imidazolones with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-Bromophenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

While specific medical applications of this compound are not well-documented, similar compounds have been explored for their potential therapeutic effects. Research may focus on its ability to interact with biological targets and pathways.

Industry

In the industrial sector, (E)-2-(4-Bromophenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2-(4-Bromophenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is not well-understood. similar compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-Chlorophenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one
  • (E)-2-(4-Methylphenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one
  • (E)-2-(4-Nitrophenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one

Uniqueness

(E)-2-(4-Bromophenyl)-5-(furan-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The combination of the furan ring and imidazolone core also contributes to its distinct chemical properties.

Properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

(4E)-2-(4-bromophenyl)-4-(furan-2-ylmethylidene)-1H-imidazol-5-one

InChI

InChI=1S/C14H9BrN2O2/c15-10-5-3-9(4-6-10)13-16-12(14(18)17-13)8-11-2-1-7-19-11/h1-8H,(H,16,17,18)/b12-8+

InChI Key

TXHRCMKCCUUPHC-XYOKQWHBSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)NC(=N2)C3=CC=C(C=C3)Br

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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